An In-Depth Technical Guide to 6-Fluoroquinoline-3-carbaldehyde: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 6-Fluoroquinoline-3-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoroquinoline-3-carbaldehyde is a key heterocyclic building block of significant interest in medicinal chemistry and materials science. Its strategic placement of a fluorine atom and a reactive aldehyde group on the quinoline scaffold makes it a versatile precursor for the synthesis of a wide array of complex molecules with diverse pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of 6-fluoroquinoline-3-carbaldehyde, detailed synthetic protocols, and an exploration of its applications in modern drug discovery.
Core Molecular Attributes
The fundamental properties of 6-fluoroquinoline-3-carbaldehyde are summarized below, providing a foundational understanding of this compound.
| Property | Value | Source |
| Chemical Name | 6-fluoroquinoline-3-carbaldehyde | [1][2] |
| CAS Number | 1196154-66-1 | [1][2][3] |
| Molecular Formula | C₁₀H₆FNO | [1][2][3] |
| Molecular Weight | 175.16 g/mol | [2][3] |
| Appearance | Expected to be a solid | [4][5] |
Note: Definitive, experimentally determined physical properties such as melting point, boiling point, and solubility for 6-fluoroquinoline-3-carbaldehyde are not consistently available in public literature, likely due to its primary role as a synthetic intermediate. Data for closely related compounds are provided in the following sections for comparative purposes.
Elucidation of Physicochemical Characteristics
A thorough understanding of the physicochemical properties is crucial for the effective handling, reaction optimization, and characterization of 6-fluoroquinoline-3-carbaldehyde.
Solubility Profile
While specific solubility data for 6-fluoroquinoline-3-carbaldehyde is not extensively documented, compounds with similar structures are generally soluble in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane and chloroform. Its solubility in alcohols like ethanol and methanol may be more limited. It is expected to be poorly soluble in water.
Spectral Data Interpretation
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and a characteristic singlet for the aldehydic proton, typically in the downfield region (δ 9-11 ppm). The fluorine atom at the 6-position will influence the chemical shifts and coupling patterns of the adjacent aromatic protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all ten carbon atoms. The carbonyl carbon of the aldehyde group will appear significantly downfield (typically >180 ppm). The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the range of 1680-1710 cm⁻¹. Vibrations associated with the aromatic C-H and C=C bonds of the quinoline ring will also be prominent. For the related compound, 2-chloro-6-fluoroquinoline-3-carbaldehyde, a strong C=O stretch is observed at 1682 cm⁻¹.[6]
Chemical Reactivity and Synthetic Utility
The chemical behavior of 6-fluoroquinoline-3-carbaldehyde is dictated by the interplay of the electrophilic aldehyde group and the quinoline ring system, which is influenced by the electron-withdrawing fluorine atom.
Reactivity of the Aldehyde Group
The aldehyde functional group is a versatile handle for a variety of chemical transformations, including:
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Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 6-fluoroquinoline-3-carboxylic acid, a key intermediate in the synthesis of many fluoroquinolone antibiotics.
-
Reduction: Reduction of the aldehyde yields the corresponding alcohol, (6-fluoroquinolin-3-yl)methanol.
-
Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack, leading to the formation of alcohols, cyanohydrins, and other addition products.
-
Condensation Reactions: It can undergo condensation with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and related derivatives. These reactions are pivotal in the construction of more complex heterocyclic systems.
Influence of the Fluoroquinoline Core
The quinoline ring is a privileged scaffold in medicinal chemistry. The fluorine atom at the 6-position is a common feature in many fluoroquinolone antibiotics, where it is known to enhance antibacterial activity.[7][8] This substitution can also influence the reactivity of the quinoline ring in electrophilic aromatic substitution reactions.
Synthesis of 6-Fluoroquinoline-3-carbaldehyde
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds and is the most probable synthetic route to 6-fluoroquinoline-3-carbaldehyde.[6]
Conceptual Synthetic Workflow
The synthesis would likely proceed via the Vilsmeier-Haack formylation of a suitable N-acetylated 4-fluoroaniline derivative. The general steps are outlined below.
Figure 1: A conceptual workflow for the synthesis of 6-fluoroquinoline-3-carbaldehyde.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on the synthesis of the closely related 2-chloro-6-fluoroquinoline-3-carbaldehyde and is provided for illustrative purposes.[6]
-
Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Formylation: To the pre-formed Vilsmeier reagent, add N-(4-fluorophenyl)acetamide portion-wise.
-
Reaction: Warm the reaction mixture to 60-70 °C and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture into crushed ice with vigorous stirring.
-
Purification: The resulting precipitate can be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield 6-fluoroquinoline-3-carbaldehyde.
Applications in Drug Discovery and Development
6-Fluoroquinoline-3-carbaldehyde serves as a crucial intermediate in the synthesis of pharmacologically active molecules, most notably fluoroquinolone antibiotics.[7]
Precursor to Fluoroquinolone Antibiotics
The aldehyde functionality can be oxidized to a carboxylic acid, which is a key structural feature of fluoroquinolone antibiotics. This class of drugs functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[8] The fluorine atom at the C-6 position is known to be critical for their potent antibacterial activity.
Figure 2: Role as an intermediate in fluoroquinolone synthesis.
Synthesis of Novel Heterocyclic Compounds
The reactivity of the aldehyde group allows for its use in condensation reactions to construct novel heterocyclic systems fused to the quinoline core. These new molecular scaffolds can be explored for a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. For instance, quinoline-carbaldehyde derivatives have been investigated as inhibitors of leishmanial methionine aminopeptidase 1, a potential drug target for leishmaniasis.[9]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 6-fluoroquinoline-3-carbaldehyde. Based on data for structurally similar compounds, it should be considered as a potential irritant to the skin, eyes, and respiratory system.[4] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
6-Fluoroquinoline-3-carbaldehyde is a valuable and versatile synthetic intermediate with significant potential in the field of drug discovery and materials science. Its unique combination of a fluoro-substituted quinoline core and a reactive aldehyde group provides a gateway to a diverse range of complex molecules, most notably the clinically important fluoroquinolone antibiotics. While detailed physicochemical data for this specific compound remains somewhat sparse in the public domain, its synthetic utility is well-established through the successful preparation of related analogues. Further exploration of the reactivity of 6-fluoroquinoline-3-carbaldehyde will undoubtedly lead to the discovery of novel compounds with important biological activities.
References
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Choudhary, D., & Khokra, S. L. (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 5(6), 1335-1338. (URL: [Link])
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6-Fluoroquinoline-3-carbaldehyde | 1196154-66-1 | C10H6FNO | Appchem. (URL: [Link])
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Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed. (URL: [Link])
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Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media - MDPI. (URL: [Link])
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Full article: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - Taylor & Francis. (URL: [Link])
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